molecular formula C15H15BrN2O3S2 B1227811 5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide

5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide

Cat. No. B1227811
M. Wt: 415.3 g/mol
InChI Key: CHVHRZFXPOOKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Photodynamic Therapy Applications

The compound under investigation, due to its structural similarity to other sulfonamide derivatives, may have potential in photodynamic therapy (PDT). A study explored the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020). Similarly, another study synthesized and investigated the spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, emphasizing its potential as a photosensitizer candidate in PDT due to its favorable properties (Öncül, Öztürk, & Pişkin, 2022).

Carbonic Anhydrase Inhibition

Another aspect of sulfonamide derivatives, including compounds similar to 5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide, is their role in inhibiting carbonic anhydrase. A study on 5-substituted 3-thiophenesulfonamides revealed that some compounds inhibited carbonic anhydrase II in vitro at concentrations less than 10 nM, showcasing the therapeutic potential of such compounds in medical research (Chow et al., 1996).

Synthesis of Heterocycles

Compounds with structures akin to 5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide are utilized in the synthesis of various heterocycles, which are crucial in the development of new pharmaceuticals. A research demonstrated the synthesis of 1-sulfonyl-2,3-disubstituted 2,3-dihydroindoles through the reaction of sulfur ylides with N-(2-bromomethylphenyl)benzenesulfonamides, underscoring the synthetic versatility of sulfonamide derivatives in creating biologically relevant heterocycles (Cremonesi, Croce, & Rosa, 2005).

properties

Product Name

5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-2-thiophenesulfonamide

Molecular Formula

C15H15BrN2O3S2

Molecular Weight

415.3 g/mol

IUPAC Name

5-bromo-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylthiophene-2-sulfonamide

InChI

InChI=1S/C15H15BrN2O3S2/c1-17(23(20,21)15-7-6-13(16)22-15)10-14(19)18-9-8-11-4-2-3-5-12(11)18/h2-7H,8-10H2,1H3

InChI Key

CHVHRZFXPOOKIM-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCC2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)Br

Canonical SMILES

CN(CC(=O)N1CCC2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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